molecular formula C19H12F4N2O2 B12400380 Picolinafen-D4

Picolinafen-D4

Cat. No.: B12400380
M. Wt: 380.3 g/mol
InChI Key: CWKFPEBMTGKLKX-ULDPCNCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Deuterated Analogs in Contemporary Chemical Science

In modern chemical science, deuterated compounds, or analogs where hydrogen atoms (¹H) are replaced by their stable, heavier isotope deuterium (B1214612) (²H or D), have become indispensable tools. resolvemass.canih.gov This isotopic substitution, while seemingly subtle, imparts significant changes to the physical and chemical properties of molecules without altering their fundamental shape or size. resolvemass.cawikipedia.orgresearchgate.net The key difference lies in the mass of deuterium, which is approximately double that of protium (B1232500) (the common hydrogen isotope). wikipedia.orgscielo.org.mx This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in altered vibrational frequencies and increased stability. resolvemass.caresearchgate.netmdpi.com

The unique properties of deuterated compounds make them invaluable across a wide spectrum of scientific disciplines. symeres.comwiseguyreports.com They are widely used in pharmaceutical research to study drug metabolism, pharmacokinetics, and to potentially enhance the metabolic stability and safety profiles of drug candidates. wikipedia.orgresearchgate.netsymeres.comnih.gov In materials science, deuteration can improve the thermal stability of polymers. resolvemass.ca Furthermore, deuterated compounds are crucial for mechanistic and kinetic studies of chemical reactions, where the change in reaction rate upon isotopic substitution—known as the kinetic isotope effect—provides profound insights into reaction pathways. scielo.org.mxsymeres.comacademie-sciences.fr They also serve as essential tools in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), where their distinct isotopic signatures enable precise identification and quantification. resolvemass.cascielo.org.mx

Rationale for Deuteration in Picolinafen (B105197) Research: Enhancing Analytical Precision and Mechanistic Elucidation

The primary and most well-documented application of deuteration in the context of the herbicide picolinafen is for the synthesis of Picolinafen-D4, which serves as an exceptional internal standard for quantitative analysis. oup.comcymitquimica.comcymitquimica.com In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS/MS), achieving high precision and accuracy is paramount for reliable results. clearsynth.comoup.com this compound is used to enhance the accuracy of methods for detecting and quantifying its non-deuterated counterpart, picolinafen, in complex samples such as food and environmental matrices. oup.comsci-hub.se

The rationale for using this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. oup.com An ideal internal standard should behave chemically and physically almost identically to the analyte of interest throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection. a-2-s.commonadlabtech.comresearchgate.net Because this compound is structurally identical to picolinafen, except for the mass difference from the deuterium atoms, it co-elutes with picolinafen and experiences similar effects from the sample matrix. oup.comresearchgate.net This includes compensating for variations in sample recovery during preparation and correcting for matrix effects, where other compounds in the sample can suppress or enhance the analyte's signal in the mass spectrometer. clearsynth.comoup.coma-2-s.com By adding a known quantity of this compound to the sample at the beginning of the analysis, the ratio of the picolinafen signal to the this compound signal can be used for highly accurate quantification, as this ratio remains stable even if sample loss or matrix effects occur. clearsynth.commonadlabtech.com Research has shown that using this compound specifically leads to improved recovery data for picolinafen analysis compared to using other, non-isotopically labeled internal standards. oup.com

While the study of reaction mechanisms is a major application for deuterated compounds through the kinetic isotope effect, the predominant use of this compound reported in scientific literature is as an internal standard to ensure analytical precision. symeres.comacademie-sciences.froup.com

Scope and Academic Relevance of this compound Studies

The scope of this compound's application is primarily concentrated in the field of analytical and environmental chemistry. oup.comresearchgate.net Its use is integral to the development and validation of robust analytical methods for monitoring residues of the herbicide picolinafen. publications.gc.canih.goveuropa.eu These methods are applied to a variety of matrices, including:

Fruits and vegetables oup.com

Cereal crops like barley and wheat publications.gc.canih.gov

Infant foods sci-hub.se

Soil and water publications.gc.ca

Animal tissues and products nih.gov

The academic and regulatory relevance of this compound is significant. Picolinafen is a herbicide used to control broad-leaved weeds in cereal crops. nih.gov Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food and environmental samples to protect public health. publications.gc.canih.gov The ability to accurately and reliably enforce these MRLs depends on highly precise analytical methods. This compound is a critical component of these methods, enabling laboratories to quantify picolinafen residues with high confidence. oup.coma-2-s.com This ensures that food products are safe for consumption and that the environmental impact of the herbicide is effectively monitored. a-2-s.comeuropa.eu Therefore, the study and application of this compound are directly relevant to food safety, environmental science, and international regulatory compliance. nih.goveuropa.eu

Data Tables

Table 1: Chemical Properties of this compound

This interactive table summarizes the key chemical identifiers and properties of this compound.

PropertyValueSource
Chemical Name This compound (4-fluorophenyl-d4) aablocks.com
CAS Number 2469244-77-5 aablocks.com
Molecular Formula C₁₉H₈D₄F₄N₂O₂ aablocks.com
Molecular Weight 380.33 g/mol lgcstandards.com
Isotopic Purity 99 atom % D lgcstandards.com
Unlabeled CAS 137641-05-5 lgcstandards.com

Table 2: Application of this compound in Analytical Methods

This table highlights examples from the literature where this compound is used as an internal standard for the analysis of the herbicide picolinafen.

Analytical TechniqueMatrixPurposeKey FindingReference
UPHLC-MS/MSFruits and Vegetables (e.g., Orange)Quantitative and confirmatory analysis of pesticide residues.The use of this compound as an internal standard provided benefits of isotope dilution, showing improved recoveries for picolinafen compared to a non-isotopic internal standard (carbofuran-d3). oup.com
LC-MS/MSHuman UrineSimultaneous analysis of 260 pesticide multiresidues.Picolinafen was one of the target analytes in a large-scale method developed for human biomonitoring, where isotope-labeled internal standards are crucial for accuracy. researchgate.net
LC/ESI-MS/MSFruit- and Vegetable-Based Infant FoodsDetermination of 142 pesticide residues.Isotope-labeled internal standards were used to compensate for analyte losses and overcome matrix effects, ensuring method accuracy for vulnerable consumer products. sci-hub.se

Table 3: Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12F4N2O2

Molecular Weight

380.3 g/mol

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide

InChI

InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)/i7D,8D,9D,10D

InChI Key

CWKFPEBMTGKLKX-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C2=NC(=CC=C2)OC3=CC=CC(=C3)C(F)(F)F)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Picolinafen D4

Advanced Synthetic Routes for Deuterated Picolinafen (B105197) Precursors

The synthesis of Picolinafen-D4 necessitates the preparation of deuterated precursors. Picolinafen itself is a pyridinecarboxamide, formed from 6-(m-trifluoromethylphenoxy)picolinic acid and p-fluoroaniline. nih.gov Consequently, the deuteration strategy can target either of these precursor molecules.

Advanced synthetic routes often focus on the late-stage introduction of deuterium (B1214612) to maximize efficiency and minimize the loss of expensive isotopic reagents. acs.org For the synthesis of deuterated aromatic precursors, palladium-catalyzed cross-coupling reactions are frequently employed. These methods offer high functional group tolerance and allow for the selective introduction of deuterium. rsc.orgacs.org For instance, a common precursor, a deuterated aryl halide or boronic acid, can be synthesized and then coupled with the other non-deuterated precursor to form the final picolinafen backbone. rsc.orgacs.org The use of deuterated building blocks in this manner facilitates the construction of the target molecule with well-controlled deuterated sites and a high degree of deuterium incorporation. nih.gov

Regiospecific Deuteration Techniques and Their Application to Picolinafen Synthesis

Achieving regiospecific deuteration—the placement of deuterium atoms at specific positions within a molecule—is a key challenge in the synthesis of isotopically labeled compounds like this compound. Several techniques have been developed to address this, each with its own advantages and applications.

Hydrogen-Deuterium Exchange Reactions for this compound

Hydrogen-Deuterium (H-D) exchange reactions represent a direct method for introducing deuterium into a molecule by swapping hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). creative-proteomics.comnih.gov These reactions are often catalyzed by acids, bases, or transition metals. rsc.org For the synthesis of this compound, H-D exchange can be particularly useful for deuterating specific positions on the aromatic rings of the precursors. rsc.orgmit.edu The reaction conditions, including the catalyst, solvent, and temperature, can be optimized to control the position and extent of deuterium incorporation. rsc.org For example, copper(I)-catalyzed H/D exchange using D₂O has been shown to be effective for deuterating glycine-derived aldimine esters, a type of reaction that could be adapted for precursors of picolinafen. rsc.org

Deuterium Gas Addition and Catalytic Isotope Exchange in Picolinafen Synthesis

The addition of deuterium gas (D₂) across double or triple bonds in a precursor molecule is a common method for introducing multiple deuterium atoms. simsonpharma.comunimi.it This process, known as deuterogenation, is typically catalyzed by transition metals such as palladium on carbon (Pd/C). nih.gov For instance, if a precursor to picolinafen contained an alkyne or alkene functionality, it could be subjected to deuterogenation to introduce four deuterium atoms, resulting in a D4-labeled segment. unimi.it

Catalytic isotope exchange involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O. This method can be highly efficient and selective. rsc.org For example, a Pd/C-catalyzed H₂-D₂ exchange reaction can be used to generate deuterium gas in situ, which can then be used for reductive deuteration of various functional groups. nih.gov

Synthesis from Deuterated Starting Materials for this compound

An alternative and often more controlled approach to synthesizing this compound is to start with commercially available or pre-synthesized deuterated starting materials. simsonpharma.com This strategy avoids the need for late-stage deuteration and can lead to high levels of isotopic purity. For example, deuterated 4-fluoroaniline (B128567) (4-fluorophenyl-d4-amine) could be reacted with 6-(3-(trifluoromethyl)phenoxy)picolinoyl chloride to produce this compound. The synthesis of deuterated starting materials themselves can involve various methods, including the use of deuterated reagents like deuterated sodium borohydride (B1222165) (NaBD₄) or reactions in deuterated solvents. rsc.org

Optimization of Deuterium Incorporation Efficiency in this compound Synthesis

Maximizing the efficiency of deuterium incorporation is crucial for both the cost-effectiveness and the quality of the final this compound product. Several factors can be optimized to achieve high levels of deuteration. The choice of deuterium source is critical; for example, using D₂O as a readily available and inexpensive source is often preferred. nih.gov The catalyst system, including the metal and ligands, plays a significant role in the selectivity and efficiency of the deuteration reaction. rsc.org Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled to promote the desired deuterium exchange or addition while minimizing side reactions. google.com For instance, in palladium-catalyzed reactions, the choice of solvent can dramatically affect conversion and deuterium incorporation, with DMSO showing superior results in some cases due to better solubility of the deuterium source. rsc.org

Isotopic Purity Assessment and Verification Methods for this compound

After synthesis, it is essential to accurately determine the isotopic purity of this compound, which refers to the percentage of molecules that are correctly labeled with the desired number of deuterium atoms. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for assessing isotopic purity. creative-proteomics.comnih.gov By analyzing the mass-to-charge ratio of the ionized molecules, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. High-resolution mass spectrometry (HRMS) is particularly valuable for providing precise mass measurements, which can confirm the incorporation of deuterium. unimi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is another powerful technique. unimi.it ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. researchgate.net ²H NMR directly detects the deuterium nuclei, providing information about their location and abundance in the molecule.

The combination of these techniques provides a comprehensive assessment of the isotopic purity and ensures the quality of the this compound standard for its intended analytical applications. unimi.itlgcstandards.com

Advanced Analytical Applications of Picolinafen D4 in Quantitative Research

Development and Validation of Picolinafen-D4 as an Internal Standard in Mass Spectrometry

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis in mass spectrometry. europa.eu These standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. lgcstandards.com However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard. lgcstandards.com This co-eluting, yet distinguishable, characteristic is fundamental to correcting for variations in the analytical process, including extraction efficiency, injection volume, and matrix-induced signal suppression or enhancement. researchgate.netuib.nonih.gov

This compound is specifically employed to enhance the accuracy of picolinafen (B105197) quantification. In a study developing a method for analyzing over 400 pesticide residues, this compound was one of several deuterated internal standards used to improve linearity and reduce matrix effects for their corresponding native compounds. oup.com The study highlighted that while a single internal standard like carbofuran-d3 (B20933) could serve generally, the use of a specific isotopic standard like this compound provided improved recovery data for picolinafen itself. oup.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method Development Utilizing this compound

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective detection of pesticide residues in various samples. lcms.czwaters.com The development of UPLC-MS/MS methods often incorporates deuterated internal standards to ensure data accuracy and reproducibility, especially when dealing with complex matrices like food and environmental samples. lcms.cz

In a comprehensive study aimed at developing a quantitative and confirmatory method for over 400 pesticide residues in fruits and vegetables, this compound was utilized as an internal standard. oup.com The method involved a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis on a UPLC-MS/MS system operating in multiple reaction monitoring (MRM) mode. oup.comnih.gov The inclusion of this compound, among other isotopically labeled standards, was instrumental in achieving high-quality validation results, with over 92% of the pesticides showing recoveries between 81-110%. oup.com

The development of such methods requires careful optimization of both chromatographic and mass spectrometric parameters. For instance, the mobile phases typically consist of aqueous and organic solutions with additives like ammonium (B1175870) formate (B1220265) and formic acid to ensure efficient ionization. oup.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (picolinafen) and the internal standard (this compound), allowing for precise quantification even at low concentrations. fda.gov.tw

Table 1: UPLC-MS/MS Method Parameters for Picolinafen Analysis

Parameter Details
Instrumentation UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) lcms.cz
Extraction Modified QuEChERS method oup.com
Internal Standard This compound oup.com
Mobile Phase A 4 mM ammonium formate, 0.10% formic acid in water oup.com
Mobile Phase B 4 mM ammonium formate, 0.10% formic acid in methanol (B129727) oup.com
Detection Mode Multiple Reaction Monitoring (MRM) oup.com

This table summarizes typical parameters for a UPLC-MS/MS method for picolinafen analysis, based on published research.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Employing this compound (if applicable based on parent compound volatility)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds. restek.com The applicability of GC-MS for a particular compound is largely dependent on its thermal stability and volatility. sci-hub.se Picolinafen has been successfully analyzed using GC with both nitrogen-phosphorus detection (NPD) and mass spectrometry (MS) detection. publications.gc.caapvma.gov.au This indicates that picolinafen possesses sufficient volatility and thermal stability for GC-based analysis. sci-hub.se

In a validation study of a multiresidue method for 127 pesticides in olive oil, picolinafen was included in the list of compounds analyzed by both LC-MS/MS and GC-MS/MS. eurl-pesticides.eu This confirms the feasibility of using GC-MS for picolinafen analysis. While the direct use of this compound in a GC-MS method is not explicitly detailed in the provided search results, the principles of using isotopically labeled internal standards are directly transferable. europa.eu In GC-MS, a deuterated standard like this compound would co-elute with the parent picolinafen and provide a more accurate quantification by compensating for variations in injection volume and potential matrix effects within the GC system. restek.com

Table 2: GC-MS/MS Parameters for Picolinafen Analysis

Parameter Details
Instrumentation Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) eurl-pesticides.eu
Detection Mode Selected Reaction Monitoring (SRM) restek.comeurl-pesticides.eu
Picolinafen Transition 376.08 > 238.05 gcms.cz

This table presents typical parameters for a GC-MS/MS method for picolinafen analysis, based on published research.

Matrix Effects and Isotopic Internal Standard Calibration Strategies in Picolinafen Analysis

Matrix effects, the alteration of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. waters.comwaters.com These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. waters.comwaters.com For example, a study on complex food samples demonstrated that picolinafen exhibited a 40% signal enhancement in a soybean matrix compared to the solvent standard. waters.com

The use of an isotopically labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. europa.euwaters.com Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects. lgcstandards.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is normalized, leading to more accurate and reliable results. lgcstandards.com

Calibration strategies are crucial for accurate quantification. While external calibration using standards in a pure solvent is simple, it doesn't account for matrix effects. researchgate.net A more robust approach is matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. euchinasafe.eu However, the gold standard for correcting matrix effects is the use of an isotopic internal standard. europa.eu In this approach, a known amount of this compound is added to all samples, calibrators, and quality controls. lcms.cz The calibration curve is then constructed by plotting the ratio of the picolinafen peak area to the this compound peak area against the concentration of picolinafen. lcms.cz This method effectively compensates for both matrix effects and analyte loss during sample preparation. europa.eu

Application of this compound in Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides the highest level of accuracy and metrological traceability in quantitative analysis. speciation.netup.ac.za It is particularly valuable for trace analysis where low concentrations of analytes need to be measured with high precision. speciation.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (picolinafen). up.ac.za

After the spike and the native analyte have reached isotopic equilibrium, the altered isotopic ratio is measured by a mass spectrometer. up.ac.za Because the measurement is based on a ratio, it is independent of the sample volume and can correct for analyte losses that may occur during sample preparation and analysis, provided the spike was added at the beginning of the process. europa.euspeciation.net This makes IDMS an exceptionally robust method for analyzing complex matrices where analyte recovery can be variable. speciation.net

The use of this compound in an IDMS workflow for picolinafen analysis would involve:

Adding a precise amount of this compound standard to the sample.

Thoroughly mixing to ensure homogeneity and isotopic equilibrium.

Extracting and purifying the picolinafen and this compound mixture.

Analyzing the extract by LC-MS/MS or GC-MS/MS to measure the intensity ratio of the native picolinafen to the this compound.

Calculating the original concentration of picolinafen in the sample using the known amount of added spike and the measured isotope ratio. up.ac.za

This approach is considered a definitive method for quantification and is often used for certifying reference materials and for high-stakes analyses where accuracy is critical. europa.eu

Investigation of Metabolic Pathways and Biotransformation Using Picolinafen D4 As a Tracer

Application of Picolinafen-D4 in In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug and xenobiotic discovery to predict how quickly a compound will be metabolized in the body. creative-biolabs.com These experiments measure the rate of disappearance of a parent compound when exposed to metabolically active systems. springernature.com Using this compound in these assays provides a clear and unambiguous signal for analytical detection, typically by liquid chromatography-mass spectrometry (LC-MS), distinguishing it from any potentially interfering background substances in the test system.

The liver is the primary organ of drug metabolism. wuxiapptec.com To simulate this in vitro, two main test systems are employed: liver microsomes and hepatocytes. springernature.com this compound can be incubated with either system to determine its metabolic fate.

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells. thermofisher.com They are a rich source of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). creative-biolabs.comthermofisher.com Incubating this compound with liver microsomes, fortified with necessary cofactors like NADPH for CYP enzymes, allows researchers to assess its susceptibility to oxidative metabolism. xenotech.com The rate of disappearance of this compound is monitored over time to calculate key parameters like intrinsic clearance (CLint) and half-life (t½).

| Physiological Relevance | Lower | Higher |

Reaction phenotyping is the process of identifying which specific enzymes are responsible for a compound's metabolism. bioivt.comxenotech.com This is critical for predicting potential drug-drug interactions. For this compound, this involves determining the specific CYP or other enzymes that catalyze its biotransformation. Two primary approaches are used:

Chemical Inhibition: this compound is incubated with human liver microsomes in the presence and absence of a panel of known, selective inhibitors for individual CYP enzymes. xenotech.comcriver.com A significant reduction in the metabolism of this compound in the presence of a specific inhibitor points to that particular enzyme's involvement. criver.com

Recombinant Enzymes: this compound is incubated individually with a panel of recombinant human CYP enzymes expressed in a cellular system (e.g., insect cells). xenotech.comcriver.com The enzymes that show the highest rate of this compound metabolism are identified as the primary contributors to its clearance. criver.com

The use of deuterated Picolinafen (B105197) in these assays simplifies the analytical quantification of its depletion, ensuring accurate identification of the metabolizing enzymes.

Table 2: Example of CYP Enzymes and Inhibitors for Reaction Phenotyping

CYP Isoform Selective Chemical Inhibitor
CYP1A2 Furafylline xenotech.com
CYP2B6 Phencyclidine xenotech.com
CYP2C8 Gemfibrozil Glucuronide xenotech.com
CYP2C9 Tienilic Acid xenotech.com
CYP2D6 Quinidine / Paroxetine xenotech.com

Tracing this compound Metabolites in Complex Biological Matrices

The stable isotope label in this compound makes it an excellent tracer for identifying metabolites in complex biological samples like plasma, urine, or microsomal incubates. ecampus.com The mass of this compound and any of its subsequent metabolites will be four mass units higher than their non-labeled counterparts, creating a unique and easily recognizable "doublet" signature in the mass spectrum when co-administered with the non-labeled compound.

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is a powerful technique for metabolite identification. nih.gov Its ability to measure mass with very high accuracy (typically <5 ppm error) allows for the prediction of the elemental formula of an unknown metabolite. lcms.czeuropa.eu

When analyzing samples containing this compound metabolites, HRMS can:

Filter Data: Sophisticated software can specifically search the raw data for compounds that have the characteristic mass shift imparted by the four deuterium (B1214612) atoms. nih.gov

Confirm Structure: Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolite. The fragmentation pattern of the deuterated metabolite is compared to that of the non-labeled parent drug. Shifts in the fragment masses can pinpoint the exact location of the metabolic modification (e.g., hydroxylation, glucuronidation) on the molecule. lcms.cz

This approach significantly increases the confidence in metabolite identification and distinguishes drug-related material from endogenous matrix components. lcms.cz

Once metabolites are identified, it is often necessary to understand their relative abundance. This compound is instrumental in this process. A semi-quantitative analysis can be performed by comparing the peak area or ion intensity of each deuterated metabolite detected by the mass spectrometer. frontiersin.org

While a fully quantitative analysis requires the chemical synthesis of each metabolite to serve as an authentic standard, a semi-quantitative approach provides a rapid and valuable profile of the major metabolic pathways. frontiersin.org The known concentration of this compound dosed into the system can serve as a reference point to estimate the levels of the metabolites formed, helping to rank the importance of different biotransformation routes.

Isotope Effects on Picolinafen Biotransformation Kinetics

The substitution of hydrogen with a heavier isotope like deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org This occurs because the heavier C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to be broken. princeton.edu

Primary KIE: If a C-D bond in this compound is directly cleaved during the rate-determining step of its metabolism (e.g., an oxidation reaction at a deuterated site), the reaction may proceed more slowly than for the non-deuterated Picolinafen. wikipedia.org This would be observed as a kH/kD ratio greater than 1. Observing a significant primary KIE provides strong evidence that metabolism occurs at that specific deuterated position and that bond-breaking is part of the rate-limiting step. princeton.edu

Secondary KIE: If the deuterium atoms are not at the site of bond cleavage but are located nearby, a smaller secondary KIE (either kH/kD > 1 or < 1) may be observed. wikipedia.org This can provide more subtle information about changes in hybridization or steric environment at the transition state of the metabolic reaction. libretexts.orgprinceton.edu

Table 3: Types of Kinetic Isotope Effects (KIE) and Their Implications for this compound

KIE Type Description Implication for this compound Metabolism
Primary Isotopic substitution at the bond being broken in the rate-determining step. wikipedia.org If observed (kH/kD > 1), indicates that a C-D bond is being cleaved in the slowest step of the metabolic reaction.
Secondary Isotopic substitution at a position not directly involved in bond cleavage. libretexts.org A small effect (kH/kD ≠ 1) may reveal details about the transition state structure during the enzymatic reaction.

| No KIE | The rate of reaction is unaffected by isotopic substitution (kH/kD ≈ 1). | Indicates that C-D bond cleavage is not involved in the rate-determining step of metabolism. |

Mechanistic Studies and Isotope Effects in Picolinafen D4 Biological Interactions

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Picolinafen-Mediated Reactions

There are no available studies on the Deuterium Kinetic Isotope Effects (DKIE) for Picolinafen-D4. Such studies would be essential to understand the reaction mechanisms involving this compound.

Primary and Secondary Isotope Effects on Reaction Rates and Pathways

No research has been published detailing the primary or secondary isotope effects of this compound on reaction rates or pathways. This information is crucial for determining the involvement of carbon-hydrogen bond cleavage in the rate-determining step of a reaction.

Elucidation of Rate-Limiting Steps through Deuteration

Without experimental data, it is not possible to elucidate the rate-limiting steps of any this compound mediated reactions. Deuteration is a powerful tool for this purpose, but it has not been applied to this compound in any published research.

Role of Deuterium Substitution in Modulating Picolinafen (B105197) Binding Affinity

There is no information available regarding the role of deuterium substitution in modulating the binding affinity of this compound to its target enzyme, phytoene (B131915) desaturase, or any other biological molecule.

Environmental Fate and Degradation Studies Incorporating Picolinafen D4

Utilizing Picolinafen-D4 for Tracing Environmental Degradation Pathways

Isotopically labeled standards are instrumental in elucidating the transformation of pesticides in the environment. This compound, with its deuterium (B1214612) atoms, provides a distinct mass signature that allows researchers to differentiate it from the naturally occurring picolinafen (B105197) and its various degradation products during analysis.

The principal degradation pathway for picolinafen is through enzymatic or microbial breakdown in aerobic soils. apvma.gov.au It shows little degradation via hydrolysis or aquatic metabolism. apvma.gov.au The main metabolite identified in environmental studies is 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid ( CL 153 ,815). apvma.gov.aupublications.gc.ca In laboratory studies, this compound would be used as an internal standard to precisely measure the disappearance of the parent picolinafen and the appearance of its metabolites over time.

Photolysis, or degradation by light, is a potential dissipation route for many pesticides. Studies on picolinafen have determined its photolytic half-life in buffered solutions to be approximately 23-31 days, and around 12 days in another study at pH 7. apvma.gov.au In such kinetic studies, this compound would be added to the experimental samples as a surrogate or internal standard. Its known concentration allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring the accuracy of the calculated degradation rates of picolinafen. The degradation kinetics of pesticides often follow first-order or pseudo-first-order models. researchgate.netresearchgate.netmdpi.comshd-pub.org.rsnih.gov

ParameterValueConditionsReference
Aquatic Photolytic Half-life~23-31 daysBuffered solutions (pH 5, 7, 9) apvma.gov.au
Aquatic Photolytic Half-life~12 dayspH 7 apvma.gov.au

Microbial biotransformation is a key process governing the fate of many herbicides in the environment. hyphadiscovery.commdpi.comnmb-journal.com For picolinafen, soil metabolism through microbial breakdown is the primary degradation pathway. apvma.gov.au In studies investigating this process, soil or water samples are incubated with picolinafen, and the rate of its disappearance and the formation of metabolites are monitored. The use of this compound as an internal standard in the analytical method (such as liquid chromatography-mass spectrometry) is crucial for obtaining reliable quantitative data on the biotransformation of picolinafen by native microbial populations. frontiersin.orgnih.gov

Isotopic Tracking of this compound in Soil and Water Systems

Isotopic tracking is a powerful technique to follow the movement and distribution of a chemical in environmental compartments like soil and water. researchgate.netcopernicus.orgcopernicus.orgresearchgate.net While specific studies tracking this compound are not detailed in the provided results, the principles of such studies are well-established. Picolinafen exhibits strong binding to soils and is readily degradable, indicating a low potential for leaching. apvma.gov.au

Assessment of Environmental Persistence Using Isotopic Labeling Techniques

In these studies, this compound is used as an analytical standard to ensure the accuracy of the measurements of the parent compound over time. By spiking samples with a known amount of this compound just before analysis, any variability in the extraction and analytical process can be accounted for, leading to a more accurate determination of the herbicide's persistence in the environment. The long half-lives of some herbicides, which can exceed a year in certain conditions, underscore the importance of precise measurement techniques. nih.gov

ParameterValueConditionReference
Laboratory Aerobic Soil Degradation Half-life< 3 daysFresh field soil pestgenie.com.au
Field Dissipation Half-life< 25 days- pestgenie.com.au
90% Degradation (Laboratory)< 50 daysFresh field soil pestgenie.com.au
90% Dissipation (Field)< 110 days- pestgenie.com.au

Advanced Research Directions and Future Perspectives for Picolinafen D4 Studies

Integration of Picolinafen-D4 in Multi-Omics Research Methodologies

The integration of this compound into multi-omics research presents a sophisticated approach to understanding complex biological systems. Multi-omics, which combines data from various "omics" fields such as genomics, proteomics, transcriptomics, and metabolomics, offers a holistic view of cellular processes and responses to external stimuli. medrxiv.org In this context, this compound, as a deuterated internal standard, can be instrumental.

In metabolomics studies, particularly those employing mass spectrometry, internal standards are crucial for accurate quantification and data normalization. aptochem.com The use of a stable isotope-labeled compound like this compound, which is chemically identical to its non-labeled counterpart, Picolinafen (B105197), but has a different mass, allows for precise measurement by correcting for variations during sample preparation and analysis. scioninstruments.comclearsynth.com This is especially important in multi-omics studies where integrating data from different analytical platforms can be challenging. For instance, in studies investigating the metabolic pathways affected by a particular pesticide, this compound can help ensure that the observed changes in metabolite levels are genuine and not artifacts of the experimental process. simsonpharma.com

Potential for this compound in Advanced Analytical Standard Development

This compound holds significant potential in the development of advanced analytical standards, primarily due to its nature as a stable isotope-labeled (SIL) compound. impurity.comlgcstandards.com SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays because they closely mimic the behavior of the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization. aptochem.comscioninstruments.com

The key advantages of using this compound as an analytical standard include:

Improved Accuracy and Precision: By co-eluting with the non-labeled Picolinafen, this compound can effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification. scioninstruments.comclearsynth.comtexilajournal.com Matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte, are a common challenge in complex samples like food and environmental matrices. clearsynth.com

Enhanced Method Robustness: The use of an internal standard like this compound makes analytical methods more robust and less susceptible to variations in experimental conditions. aptochem.com This is particularly important for high-throughput analyses where maintaining consistency across a large number of samples is critical. aptochem.com

Facilitation of Method Validation: this compound is valuable for the validation of analytical methods, ensuring that the procedure is reliable and fit for its intended purpose. clearsynth.com It is used to assess parameters such as linearity, recovery, and matrix effects. oup.com

Several studies have demonstrated the use of this compound as an internal standard in multi-residue methods for the analysis of pesticides in various food and environmental samples. oup.comoup.com For example, it has been incorporated into methods for the analysis of over 1000 pesticides in fresh produce using liquid chromatography-mass spectrometry (LC-MS/MS). oup.com

The development of certified reference materials (CRMs) for this compound would further enhance its utility as an analytical standard. CRMs provide a benchmark for the calibration of analytical instruments and the validation of methods, ensuring comparability and traceability of measurement results across different laboratories.

Interactive Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₈D₄F₄N₂O₂ impurity.com
Molecular Weight380.33 impurity.com
AppearanceWhite to Off-White Solid impurity.com
Melting Point103 – 104°C impurity.com
Storage-20°C impurity.com
SolubilityChloroform (Slightly), Methanol (B129727) (Slightly) impurity.com
Alternate CAS No. (unlabelled)137641-05-5 impurity.com

Theoretical Modeling and Computational Chemistry Applications in this compound Research

Theoretical modeling and computational chemistry offer powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. These methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

One key application is in understanding the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. Computational methods, such as density functional theory (DFT), can be used to calculate the vibrational frequencies of Picolinafen and this compound, allowing for the prediction of the DKIE for various reactions, including metabolic transformations. chemrxiv.org Understanding the DKIE is crucial as it can influence the metabolic stability and pharmacokinetic properties of the compound. musechem.com

Computational modeling can also be used to:

Predict Spectroscopic Properties: Theoretical methods can simulate the NMR, IR, and mass spectra of this compound. chemrxiv.org This can aid in the characterization of the molecule and the interpretation of experimental data. For example, predicting the fragmentation patterns in mass spectrometry can help in the identification of the compound and its metabolites.

Study Molecular Interactions: Molecular docking and molecular dynamics simulations can be employed to investigate the interaction of this compound with biological targets, such as enzymes. This can provide insights into its mechanism of action and potential off-target effects.

Elucidate Reaction Mechanisms: Computational chemistry can be used to map out the detailed reaction pathways for the synthesis and degradation of this compound. This can help in optimizing synthetic routes and understanding its environmental fate.

Recent advancements in computational methodologies, including the use of explicit solvation models, have improved the accuracy of predicting molecular properties in solution. chemrxiv.org Applying these advanced techniques to this compound research could provide a more comprehensive understanding of its chemical and biological behavior.

Challenges and Opportunities in Deuterated Chemical Compound Research

The research and application of deuterated compounds, including this compound, present both challenges and significant opportunities.

Challenges:

Synthesis Complexity and Cost: The synthesis of deuterated compounds can be more complex and costly compared to their non-labeled counterparts. simsonpharma.com Achieving site-specific deuteration with high isotopic enrichment often requires specialized starting materials and multi-step synthetic routes.

Isotopic Effects: The presence of deuterium can slightly alter the physicochemical properties of a compound, which can affect its behavior in biological systems. simsonpharma.com While often beneficial, these isotopic effects need to be carefully evaluated to ensure that the deuterated standard accurately reflects the behavior of the analyte. musechem.com For instance, changes in lipophilicity, though generally negligible, could potentially alter plasma protein binding rates.

Metabolic Switching: In some cases, blocking one metabolic pathway through deuteration can lead to an increase in metabolism through alternative pathways, a phenomenon known as metabolic switching or shunting. musechem.com This can complicate the interpretation of metabolic studies and needs to be assessed through in vivo experiments. musechem.com

Analytical Challenges: The design of a suitable deuterated internal standard can be challenging, especially for analytes that contain other isotopes, such as chlorine. A sufficient mass increase is needed to ensure that the signal of the internal standard does not overlap with the natural isotopic distribution of the analyte. aptochem.com

Opportunities:

Improved Pharmacokinetics and Therapeutic Efficacy: Deuteration can enhance the metabolic stability of drugs, leading to a longer half-life, reduced clearance, and increased systemic exposure. researchgate.net This can translate into improved therapeutic efficacy and potentially reduced dosing frequency. researchgate.net The FDA's approval of the first deuterated drug, deutetrabenazine, in 2017 has spurred significant interest in this area. researchgate.netresearchgate.net

Reduced Formation of Toxic Metabolites: By slowing down metabolism at specific sites, deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a compound. researchgate.net

Development of New Chemical Entities: Deuterated compounds are increasingly being considered as new chemical entities (NCEs) by regulatory agencies like the FDA. researchgate.net This opens up new avenues for drug discovery and development, moving beyond simply creating deuterated versions of existing drugs. researchgate.net

Advancements in Analytical Chemistry: The demand for high-quality deuterated standards continues to drive innovation in analytical techniques, particularly in mass spectrometry. scioninstruments.comtexilajournal.com This leads to the development of more sensitive, specific, and robust analytical methods for a wide range of applications, from pharmaceutical research to environmental monitoring. clearsynth.com

Q & A

Q. How can cross-study reproducibility of this compound research be improved?

  • Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish detailed protocols on platforms like Protocols.io . Collaborate with independent labs for external validation. Use standardized reference materials (e.g., certified isotopes) and report environmental variables (e.g., humidity, light exposure) .

Key Methodological Considerations

  • Data Presentation: Avoid duplicating tables/figures in text; emphasize trends and outliers .
  • Ethical Compliance: Disclose IRB approvals for biological studies and conflicts of interest .
  • Literature Engagement: Cite primary sources, not reviews, to trace foundational claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.